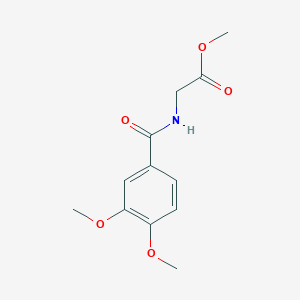

methyl N-(3,4-dimethoxybenzoyl)glycinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(3,4-dimethoxybenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-16-9-5-4-8(6-10(9)17-2)12(15)13-7-11(14)18-3/h4-6H,7H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKYJWSUSRUZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl N-(3,4-dimethoxybenzoyl)glycinate (CAS 72719-18-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-(3,4-dimethoxybenzoyl)glycinate is a derivative of glycine, an essential amino acid, and is characterized by the presence of a 3,4-dimethoxybenzoyl group attached to the nitrogen atom of the glycine methyl ester. This modification imparts specific physicochemical properties and potential biological activities, making it a molecule of interest in medicinal chemistry and drug design. The dimethoxybenzoyl moiety is a common structural feature in various pharmacologically active compounds, suggesting that this glycine derivative could serve as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of methyl N-(3,4-dimethoxybenzoyl)glycinate, compiled to aid researchers in their exploration of this and related compounds.

Chemical and Physical Properties

Methyl N-(3,4-dimethoxybenzoyl)glycinate is a white to off-white solid. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized and its characteristics can be inferred from closely related analogs.

Table 1: Physicochemical Properties of Methyl N-(3,4-dimethoxybenzoyl)glycinate

| Property | Value | Source |

| CAS Number | 72719-18-7 | [1] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1] |

| Molecular Weight | 253.25 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available. For the related N-(4-hydroxy-3-methoxybenzoyl)glycine, the melting point is 169-170 °C.[2] | |

| Boiling Point | Not available. Predicted to be high due to the amide and ester functional groups. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.[3] | |

| SMILES | COC(=O)CNC(=O)c1ccc(c(c1)OC)OC | [1] |

Synthesis and Characterization

The synthesis of methyl N-(3,4-dimethoxybenzoyl)glycinate can be readily achieved through standard peptide coupling reactions, most notably the Schotten-Baumann reaction.[4][5] This method involves the acylation of an amine with an acid chloride in the presence of a base.

Synthetic Protocol: Schotten-Baumann Reaction

This protocol describes a general and robust method for the synthesis of N-acyl amino acid esters.[6][7][8]

Materials:

-

Methyl glycinate hydrochloride

-

3,4-Dimethoxybenzoyl chloride

-

Sodium hydroxide (NaOH) or an organic base like triethylamine (Et₃N)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl glycinate hydrochloride in water and cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and liberate the free amine.

-

In a separate flask, dissolve 3,4-dimethoxybenzoyl chloride in dichloromethane.

-

Add the solution of 3,4-dimethoxybenzoyl chloride dropwise to the aqueous solution of methyl glycinate with vigorous stirring, while maintaining the temperature at 0-5 °C.

-

Continue stirring at room temperature for 2-4 hours to ensure the completion of the reaction.

-

Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude methyl N-(3,4-dimethoxybenzoyl)glycinate can be purified by recrystallization or column chromatography.

Diagram 1: Synthesis of Methyl N-(3,4-dimethoxybenzoyl)glycinate

Caption: A simplified workflow for assessing the antimicrobial activity of the title compound.

Cytotoxic and Anticancer Potential

N-acyl amino acid esters and compounds containing the dimethoxybenzoyl scaffold have been investigated for their cytotoxic effects against various cancer cell lines. [9][10][11]The mechanism of action for some of these compounds involves the inhibition of critical cellular processes. Further investigation is warranted to explore the potential of methyl N-(3,4-dimethoxybenzoyl)glycinate as an anticancer agent.

Role in Peptide Synthesis and as a Glycine Prodrug

N-acylated amino acid esters are fundamental intermediates in peptide synthesis. [3]The 3,4-dimethoxybenzoyl group can act as a protecting group for the amino functionality of glycine. Furthermore, ester derivatives of N-acyl amino acids can function as prodrugs, which may enhance the bioavailability and pharmacokinetic properties of the parent amino acid or the acyl moiety. [12]The metabolism of N-benzoyl glycine (hippuric acid) is a well-established detoxification pathway. [12][13]

Safety and Handling

As with any chemical compound, methyl N-(3,4-dimethoxybenzoyl)glycinate should be handled with appropriate safety precautions. While specific toxicity data is not available, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl N-(3,4-dimethoxybenzoyl)glycinate is a synthetically accessible derivative of glycine with potential applications in medicinal chemistry and drug discovery. Its structural features suggest a likelihood of biological activity, particularly in the antimicrobial and anticancer arenas. This technical guide has provided a consolidated overview of its known properties, a reliable synthetic route, and predicted characterization data. It is hoped that this information will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this and related compounds.

References

- Al-Suhaimi, E. A., Ghorab, M. M., & Al-Said, M. S. (2020). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Mhatre, J. D. (2013). Comparative Study on Cytotoxicity Activity of N-α-Acylarginine Ethyl Ester. International Letters of Chemistry Physics and Astronomy, 13, 1-7.

- Bayer, A. (2022). Stereoselective Modification of N-(α-Hydroxyacyl)

- BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- PubChem. (n.d.). N-(3,4-dimethoxybenzyl)glycine.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- Google Patents. (2014, February 27).

- The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ.

- Appchem. (n.d.). methyl N-(3,4-dimethoxybenzoyl)

- Sigma-Aldrich. (n.d.). Methyl trans-3-(4-methoxyphenyl)

- World Journal of Biology Pharmacy and Health Sciences. (2023, January 7).

- Molbank. (2024, July 9). Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)

- NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester.

- PMC. (n.d.).

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- MedChemExpress. (n.d.). N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2,4-dimethoxybenzyl)glycine.

- Smolecule. (2023, August 16). Buy N-(4-Methoxybenzyl)glycine | 20839-78-5.

- PMC. (n.d.). The glycine deportation system and its pharmacological consequences.

- PMC. (2016, December 1).

- MDPI. (2023, March 28).

- Journal of Chemical Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

- NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester.

- MDPI. (n.d.). Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells.

- Scilit. (n.d.). Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells.

- ChemScene. (n.d.). 363174-13-4 | N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine.

- Cheméo. (n.d.). Chemical Properties of Glycine, N-(p-anisoyl)-, methyl ester.

- PubMed. (2014, April 15). GC-MS and IR studies on the six ring regioisomeric dimethoxybenzoyl-N-methylpiperazines (DMBzMPs).

- International Journal of Pharmaceutical Chemistry and Analysis. (2025, November 11). Synthesis of Benzoyl glycine and Anti-bacterial screening.

- MDPI. (2023, September 6). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)

- ResearchGate. (n.d.).

- Thieme. (n.d.). 12 Examples of IR-Spectra.

- Wikipedia. (n.d.). Hippuric acid.

- University of Florida. (n.d.).

- ChemicalBook. (2026, February 3). Hippuric acid | 495-69-2.

- International Journal of ChemTech Research. (n.d.). A Review of physical and chemical properties of Glycine crystals family.

- Echemi. (n.d.). 1212-04-0, N-(4-Hydroxy-3-methoxybenzoyl)glycine Formula.

- Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- ResearchGate. (n.d.). 1 H NMR spectra of N-methyl glycine, paracetamol and their solution in D2O.

Sources

- 1. appchemical.com [appchemical.com]

- 2. echemi.com [echemi.com]

- 3. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. ijpca.org [ijpca.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation | MDPI [mdpi.com]

- 12. The glycine deportation system and its pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Assessment: Metabolic Stability of Methyl N-(3,4-dimethoxybenzoyl)glycinate

Executive Summary

Methyl N-(3,4-dimethoxybenzoyl)glycinate is a synthetic benzoyl-glycine derivative (an analog of hippuric acid). From a metabolic stability perspective, this molecule functions as a prodrug .[1] Its pharmacokinetic profile is defined by a "metabolic soft spot" at the methyl ester moiety, rendering it highly susceptible to rapid hydrolysis by carboxylesterases (CES) in plasma and the liver.

This guide details the technical framework for assessing the metabolic stability of this compound, distinguishing between Phase I hydrolytic clearance (dominant) and Phase I oxidative clearance (secondary).

Part 1: Structural Analysis & Metabolic Liabilities

Before initiating wet-lab protocols, a structural dissection is required to predict clearance mechanisms and optimize sampling time points.

The Primary Liability: Ester Hydrolysis

The methyl ester group (

-

Enzyme Family: Carboxylesterases (CES1 and CES2).

-

Location: High activity in plasma (rodents > humans) and liver microsomes .

-

Mechanism: Nucleophilic attack by the catalytic serine of the esterase on the carbonyl carbon, releasing methanol and the free acid metabolite (N-(3,4-dimethoxybenzoyl)glycine ).

-

Implication: The compound likely has a short half-life (

min) in rat plasma due to high esterase activity, whereas human plasma stability may be moderate.

Secondary Liability: O-Demethylation

The 3,4-dimethoxy substitution pattern on the aromatic ring is susceptible to oxidative O-demethylation.

-

Enzyme Family: Cytochrome P450 (Isoforms likely: CYP2C9, CYP2D6, or CYP3A4).

-

Kinetics: This reaction is generally slower than ester hydrolysis. It becomes the rate-limiting step only after the ester has been hydrolyzed (if the free acid is the substrate) or if the ester is sterically hindered (unlikely here).

Metabolic Pathway Visualization

The following diagram illustrates the parallel and sequential metabolic pathways.

Figure 1: Predicted metabolic cascade. The dominant vector is the conversion of Parent to Acid via hydrolysis.

Part 2: Experimental Framework (In Vitro)

To accurately characterize the stability, two distinct assays are required: Plasma Stability (to assess esterase activity) and Microsomal Stability (to assess hepatic clearance).

Assay 1: Plasma Stability (Hydrolysis Check)

This assay validates the prodrug-to-drug conversion rate.

Protocol:

-

Matrix: Pooled plasma (Human, Rat, Dog) adjusted to pH 7.4.

-

Substrate Concentration: 1 µM (to ensure first-order kinetics).

-

Incubation: 37°C in a shaking water bath.

-

Time Points: 0, 5, 15, 30, 60, and 120 minutes. Note: Include early time points due to expected rapid hydrolysis.

-

Quench: Add 100 µL of sample to 300 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Control: Heat-inactivated plasma (to rule out spontaneous chemical instability).

Assay 2: Microsomal Stability (Cofactor Differentiation)

This protocol distinguishes between hydrolytic (NADPH-independent) and oxidative (NADPH-dependent) clearance.

Protocol:

-

System: Liver Microsomes (0.5 mg/mL protein).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Groups:

-

Group A (+NADPH): Measures Total Clearance (CYP + Esterase).

-

Group B (-NADPH): Measures Hydrolytic Clearance only (Esterase).

-

-

Procedure:

-

Pre-incubate microsomes and substrate (1 µM) for 5 min at 37°C.

-

Initiate Group A with NADPH-generating system.

-

Initiate Group B with buffer.

-

Sample at 0, 5, 10, 20, 30, 60 min.

-

-

Stop Reaction: Transfer to ACN + IS. Centrifuge at 4000 rpm for 15 min.

Workflow Logic

Figure 2: Decision tree for interpreting stability data. Rapid plasma loss confirms esterase susceptibility.

Part 3: Analytical Methodology (LC-MS/MS)

Quantification requires tracking both the Parent (Methyl ester) and the Metabolite (Free acid).

Mass Spectrometry Conditions

-

Ionization: ESI Positive Mode (

). -

Transitions (MRM):

-

Parent (Methyl Ester): Precursor

-

Metabolite (Acid): Precursor

-

-

Note: The loss of 14 Da (Methyl group) is the tracking signature.

Chromatography[4]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: The acid metabolite is more polar and will elute earlier than the methyl ester parent. Ensure baseline separation to prevent in-source fragmentation of the parent mimicking the metabolite.

Part 4: Data Interpretation & Calculations

Stability Metrics

Summarize data using the following standard kinetic equations.

| Parameter | Formula | Description |

| Elimination Rate Constant ( | The speed of degradation.[4] | |

| Half-Life ( | Time required for 50% loss. | |

| Intrinsic Clearance ( | Hepatic efficiency (mL/min/kg). |

Interpreting the "+/- NADPH" Shift

-

Scenario A (Equal Stability): If

, clearance is driven entirely by Esterases . CYP450 is not significant. -

Scenario B (Shift): If

, oxidative metabolism (O-demethylation) contributes significantly to clearance.

Expected Outcome for this Molecule: Based on SAR of benzoyl esters, Scenario A is most likely in rodent microsomes (high esterase), while human microsomes may show a mixed profile.

References

-

Structure-Activity Relationships of Benzoate Esters

- Bender, M. L., & Thomas, R. J. (1961). The Concurrent Alkaline Hydrolysis and Isotopic Oxygen Exchange of a Series of para-Substituted Methyl Benzoates. Journal of the American Chemical Society.

-

Carboxylesterase Mechanism & Specificity

- Wang, D., et al. (2018). Human Carboxylesterases: A Comprehensive Review. Acta Pharmaceutica Sinica B.

-

Metabolism of Dimethoxy-Hippuric Acid Analogs (MDMA/Xylene Context)

- Mueller, M., et al. (2009). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA)

-

Microsomal Stability Protocol Standards

- Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

Sources

- 1. longdom.org [longdom.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for Methyl N-(3,4-dimethoxybenzoyl)glycinate

Executive Summary

Methyl N-(3,4-dimethoxybenzoyl)glycinate (also known as methyl 3,4-dimethoxyhippurate) is a key peptidomimetic building block and a structural analogue of the metabolic conjugate hippuric acid. Its synthesis represents a fundamental amide coupling challenge common in drug discovery: the benzoylation of an amino acid ester.

This application note details two distinct protocols for the synthesis of this compound:

-

Method A (Acid Chloride Route): A robust, scalable method utilizing 3,4-dimethoxybenzoyl chloride. Ideal for gram-to-kilogram scale production where cost and throughput are critical.

-

Method B (Carbodiimide Coupling): A mild, room-temperature method utilizing EDC/HOBt. Ideal for small-scale discovery synthesis where acid-sensitive moieties might be present or when generating the acid chloride is operationally difficult.

Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals two primary precursors: the activated benzoic acid derivative and the glycine methyl ester.

Key Strategic Considerations:

-

Amine Source: Glycine methyl ester is supplied as the hydrochloride salt (Gly-OMe·HCl) to prevent polymerization (diketopiperazine formation). This requires an initial neutralization step in situ.

-

Regioselectivity: The 3,4-dimethoxy substitution pattern on the aromatic ring is electron-donating, making the carbonyl carbon slightly less electrophilic than unsubstituted benzoyl chloride. Stronger activation (Acid Chloride) or efficient catalysts (HOBt) are required.

Workflow Visualization

Figure 1: Strategic workflow comparing the Acid Chloride activation pathway (Method A) and the Carbodiimide activation pathway (Method B).

Materials & Reagents

| Reagent | CAS No.[1][2][3][4] | MW ( g/mol ) | Equiv. | Role |

| 3,4-Dimethoxybenzoic acid | 93-07-2 | 182.17 | 1.0 | Starting Material (Acid) |

| Glycine methyl ester HCl | 5680-79-5 | 125.55 | 1.1 | Starting Material (Amine) |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 3.0 | Chlorinating Agent (Method A) |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.5 | Base (Method A) |

| EDC[5]·HCl | 25952-53-8 | 191.70 | 1.2 | Coupling Agent (Method B) |

| HOBt (anhydrous) | 2592-95-2 | 135.12 | 1.2 | Additive (Method B) |

| Dichloromethane (DCM) | 75-09-2 | - | Solvent | Reaction Solvent |

Experimental Protocols

Method A: Acid Chloride Route (Scalable Standard)

Rationale: This method is preferred for scale-up due to the low cost of thionyl chloride and the ease of removing volatile byproducts (SO₂, HCl).

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

-

In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 3,4-dimethoxybenzoic acid (1.82 g, 10.0 mmol) in anhydrous toluene or DCM (10 mL).

-

Add Thionyl Chloride (2.2 mL, ~30 mmol) dropwise. Caution: Gas evolution (SO₂, HCl).

-

Add 1 drop of DMF (catalytic) to accelerate the reaction.

-

Reflux the mixture for 2–3 hours until the solution becomes clear and gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove solvent and excess SOCl₂.

-

Checkpoint: The residue (yellowish solid/oil) is the acid chloride. Use immediately for Step 2.

Step 2: Amide Coupling

-

Dissolve Glycine methyl ester HCl (1.38 g, 11.0 mmol) in anhydrous DCM (20 mL) in a separate flask.

-

Cool the solution to 0°C (ice bath).

-

Add Triethylamine (3.5 mL, 25.0 mmol) dropwise. Note: 1.0 eq neutralizes the HCl salt; the remaining 1.5 eq acts as the proton scavenger for the coupling.

-

Dissolve the crude acid chloride from Step 1 in anhydrous DCM (10 mL) and add it dropwise to the glycine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

Step 3: Workup

-

Dilute with DCM (50 mL) and wash sequentially with:

-

1M HCl (2 x 30 mL) – Removes unreacted amine and TEA.

-

Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid.

-

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, gradient 20% -> 50% EtOAc in Hexanes).

Method B: EDC/HOBt Coupling (Mild/Discovery)

Rationale: Avoids the generation of noxious gases and moisture-sensitive acid chlorides. Preferred for parallel synthesis.

-

Dissolve 3,4-dimethoxybenzoic acid (182 mg, 1.0 mmol) in anhydrous DMF (5 mL) or DCM (10 mL).

-

Add HOBt (162 mg, 1.2 mmol) and EDC·HCl (230 mg, 1.2 mmol). Stir at room temperature for 15 minutes to form the active ester.

-

Add Glycine methyl ester HCl (138 mg, 1.1 mmol).

-

Add DIPEA (Diisopropylethylamine) (0.44 mL, 2.5 mmol).

-

Stir at room temperature overnight (12–16 h).

-

Workup: Dilute with EtOAc (30 mL). Wash with 10% Citric Acid (removes EDC urea byproducts and amine), Sat. NaHCO₃, and Brine.

-

Dry (Na₂SO₄) and concentrate.

Characterization Data (Expected)

The following data confirms the identity of the product.

| Technique | Expected Signal / Value | Interpretation |

| Appearance | White to off-white crystalline solid | High purity solid state. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4–7.5 (d/s, 2H, Ar-H) | Aromatic protons (C2, C6). |

| δ 6.9 (d, 1H, Ar-H) | Aromatic proton (C5). | |

| δ 6.6 (br t, 1H, NH) | Amide NH (exchangeable). | |

| δ 4.2 (d, 2H, J=5 Hz) | Glycine α-methylene (-CH₂-). | |

| δ 3.92, 3.94 (s, 6H) | Methoxy groups (Ar-OMe). | |

| δ 3.79 (s, 3H) | Methyl ester (-COOMe). | |

| MS (ESI+) | m/z 254.1 [M+H]⁺ | Consistent with MW 253.25. |

| IR (ATR) | 3300 cm⁻¹ (NH stretch) | Amide N-H. |

| 1740 cm⁻¹ (Ester C=O) | Methyl ester carbonyl. | |

| 1640 cm⁻¹ (Amide I) | Amide carbonyl. |

Troubleshooting & Optimization

Workup Logic Flow

The purity of the final product relies heavily on the efficiency of the aqueous workup.

Figure 2: Purification logic for removing unreacted starting materials using acid/base extraction.

Common Pitfalls

-

Hydrolysis of Ester: Avoid using strong aqueous bases (NaOH/KOH) during workup, as the methyl ester is susceptible to saponification. Use saturated NaHCO₃ and keep contact time short.

-

Oligomerization: If the acid chloride is added too quickly or the temperature is not controlled, glycine oligomers (dipeptides) may form. Ensure the amine is in excess or add the acid chloride slowly at 0°C.

-

Moisture Sensitivity: In Method A, the acid chloride hydrolyzes back to the acid if reagents are wet. Use anhydrous DCM and dry glassware.

References

-

Preparation of Acid Chlorides

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for acid chloride mechanism).

-

Org.[3] Synth.1943 , 23, 11. Thionyl chloride activation protocols.

-

Amide Coupling (Schotten-Baumann & Carbodiimide)

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. (Original DCC/EDC coupling reference).

-

-

Physical Properties & Analogues

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72719-18-7, Methyl N-(3,4-dimethoxybenzoyl)glycinate.

-

Org.[3] Synth.1934 , 14, 40. Synthesis of Hippuric Acid derivatives (General Precedent).

-

Sources

Application Note & Protocol: A Robust and Efficient Synthesis of N-Veratroylglycine Methyl Ester

Abstract

This document provides a comprehensive guide for the synthesis of N-veratroylglycine methyl ester, a valuable building block in medicinal chemistry and organic synthesis. The protocol details a reliable amide coupling reaction between veratric acid and glycine methyl ester. We delve into the underlying chemical principles, focusing on a carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt). This methodology is selected for its high efficiency, mild reaction conditions, and straightforward purification. This guide is intended for researchers, scientists, and drug development professionals seeking a validated and well-understood protocol for this specific transformation.

Introduction and Scientific Background

The formation of an amide bond is arguably the most frequent and critical reaction in the synthesis of pharmaceuticals and biologically active molecules.[1][2] N-veratroylglycine methyl ester is an N-acylated amino acid ester that incorporates the 3,4-dimethoxybenzoyl (veratroyl) moiety, a common feature in various natural products and pharmacologically active compounds. Its synthesis serves as an excellent model for the coupling of a moderately electron-rich aromatic carboxylic acid with an amino acid ester.

Directly condensing a carboxylic acid (veratric acid) and an amine (glycine methyl ester) via heating is generally inefficient. The primary obstacle is a rapid acid-base reaction that forms a stable ammonium-carboxylate salt, rendering the amine non-nucleophilic and the carboxylate non-electrophilic.[3] To overcome this kinetic barrier, the carboxylic acid's carbonyl group must be "activated" to create a better leaving group, making it susceptible to nucleophilic attack by the amine.[1][4][5]

While methods like conversion to highly reactive acyl chlorides exist, they often require harsh conditions incompatible with complex substrates.[1] A more broadly applicable and milder strategy involves the use of coupling reagents, such as carbodiimides.[1][3]

The EDC/HOBt Coupling Strategy: A Mechanistic Overview

This protocol employs the water-soluble carbodiimide, EDC, a "zero-length" crosslinker that facilitates the amide bond formation without being incorporated into the final product.[6][7] The key advantage of EDC over its counterpart, DCC, is the formation of a water-soluble urea byproduct, which simplifies purification significantly.[8]

The reaction proceeds through a highly reactive O-acylisourea intermediate.[6][7][9] However, this intermediate is unstable and can undergo an intramolecular rearrangement to form an inactive N-acylurea byproduct, reducing the yield.[9][10] To mitigate this and enhance the reaction's efficiency, an additive like HOBt is crucial.[8][10]

The role of HOBt is twofold:

-

It acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form a more stable HOBt-active ester.[11][12][13]

-

This active ester is sufficiently reactive towards the amine but is less prone to side reactions, leading to cleaner reaction profiles and higher yields.[11][14] In peptide synthesis, HOBt is also renowned for its ability to suppress racemization of chiral centers.[11][14][15]

The overall mechanism can be summarized in three key steps:

-

Activation: Veratric acid reacts with EDC to form the transient O-acylisourea intermediate.

-

Active Ester Formation: HOBt rapidly reacts with the intermediate to generate the veratroyl-OBt active ester and the soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).

-

Aminolysis: The primary amine of glycine methyl ester attacks the carbonyl carbon of the active ester, forming the desired N-veratroylglycine methyl ester and regenerating HOBt.

Since glycine methyl ester is typically supplied as a hydrochloride salt to improve stability, a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), must be added to neutralize the salt and liberate the free amine for the reaction.[8][12]

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis of N-veratroylglycine methyl ester.

Chemical Reaction Mechanism

Caption: Reaction mechanism for EDC/HOBt-mediated amide bond formation.

Experimental Protocol

Materials and Reagents

| Reagent | Grade | Supplier Example |

| Veratric Acid (3,4-Dimethoxybenzoic acid) | ≥99% | Sigma-Aldrich |

| Glycine methyl ester hydrochloride | ≥99% | Sigma-Aldrich |

| EDC·HCl (EDAC) | ≥98% (coupling grade) | Sigma-Aldrich |

| HOBt (1-Hydroxybenzotriazole) | Anhydrous, ≥97% | Sigma-Aldrich |

| DIPEA (N,N-Diisopropylethylamine) | ≥99.5%, anhydrous | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Reagent Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. soln. | Fisher Scientific |

| Sodium Chloride (NaCl) / Brine | Saturated aq. soln. | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Fisher Scientific |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

EDC and HOBt are potential sensitizers; avoid inhalation and skin contact. Anhydrous HOBt can be explosive and should be handled with care.[10]

-

DIPEA and DMF are irritants. Handle with caution.

Quantitative Data for Synthesis

This table is based on a 10 mmol scale reaction. Adjust quantities as needed.

| Reagent | MW ( g/mol ) | Equivalents | Amount (mg/g) | Moles (mmol) |

| Veratric Acid | 182.17 | 1.0 | 1.82 g | 10.0 |

| Glycine methyl ester hydrochloride | 125.55 | 1.1 | 1.38 g | 11.0 |

| HOBt | 135.12 | 1.2 | 1.62 g | 12.0 |

| EDC·HCl | 191.70 | 1.2 | 2.30 g | 12.0 |

| DIPEA | 129.24 | 2.5 | 4.3 mL | 25.0 |

| Anhydrous DMF | - | - | 25 mL | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add veratric acid (1.0 eq, 1.82 g), glycine methyl ester hydrochloride (1.1 eq, 1.38 g), and HOBt (1.2 eq, 1.62 g).

-

Dissolution: Add anhydrous DMF (25 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.

-

Base Addition: Using a syringe, add DIPEA (2.5 eq, 4.3 mL) dropwise to the cooled solution over 5 minutes. A slight exotherm may be observed.

-

Coupling Agent Addition: Add EDC·HCl (1.2 eq, 2.30 g) to the reaction mixture in small portions over 5-10 minutes. Ensure the temperature remains below 10 °C during the addition.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the mixture stir for 12-18 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of veratric acid indicates reaction completion.

Work-up and Purification

-

Quenching and Dilution: Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of Ethyl Acetate (EtOAc).

-

Aqueous Washes:

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove residual DIPEA.

-

Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted HOBt and any remaining veratric acid.

-

Finally, wash with brine (1 x 50 mL) to remove residual water.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel.[12]

-

Eluent: A gradient of 20% to 60% Ethyl Acetate in Hexanes is typically effective.

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

Final Product: Evaporate the solvent from the pure fractions to yield N-veratroylglycine methyl ester as a white to off-white solid. Dry under high vacuum to remove any residual solvent. An expected yield is typically in the range of 80-95%.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., amide C=O, ester C=O).

Conclusion

The EDC/HOBt-mediated coupling protocol detailed herein provides a highly efficient, reliable, and scalable method for the synthesis of N-veratroylglycine methyl ester from veratric acid. The procedure utilizes mild conditions and features a straightforward work-up, making it an excellent choice for applications in medicinal chemistry and organic synthesis. By understanding the underlying mechanism, researchers can effectively troubleshoot and adapt this protocol for the synthesis of other valuable amide-containing compounds.

References

- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved February 24, 2026.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 24, 2026, from [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt). Retrieved February 24, 2026, from [Link]

- BenchChem. (2025).

-

Oreate AI Blog. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision. Retrieved February 24, 2026, from [Link]

-

Subirós-Funosas, A., et al. (2012). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 14(1), 132-135. [Link]

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved February 24, 2026.

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved February 24, 2026, from [Link]

-

Sharma, A., et al. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 53(36), 4854-4857. [Link]

-

ResearchGate. (2016, December 6). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required?. Retrieved February 24, 2026, from [Link]

-

Latta, G., Springsteen, B., & Wang, B. (2001). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Synthesis, 2001(10), 1611-1613. [Link]

-

Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. YouTube. Retrieved February 24, 2026, from [Link]

-

Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. [Link]

-

PubChem. (n.d.). n-Valerylglycine, methyl ester. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Selected traditional methods for amide synthesis. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). CN101962321A - Method for synthesizing veratric acid.

-

Organic Syntheses. (n.d.). Procedure. Retrieved February 24, 2026, from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved February 24, 2026, from [Link]

-

MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved February 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 24, 2026, from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). CN106146305A - A kind of synthetic method of veratric acid menthyl ester.

- Journal of Pharmaceutical Research International. (2021, December 14). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Retrieved February 24, 2026.

- AWS. (n.d.). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Retrieved February 24, 2026.

-

Organic Syntheses. (n.d.). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester - Procedure. Retrieved February 24, 2026, from [Link]

-

Journal of the American Oil Chemists' Society. (2020). Synthesis and crystallization purification of phytosterol esters for food industry application. 97(11), 1235-1244. [Link]

- Wako Pure Chemical Industries. (n.d.). Fatty Acid Methylation Kit (100 TESTS). Retrieved February 24, 2026.

- Patsnap. (2019, July 12). Continuous synthesis method of glycine methyl ester hydrochloride.

-

Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved February 24, 2026, from [Link]

-

PubMed. (n.d.). Purification and properties of pancreatic glycine N-methyltransferase. Retrieved February 24, 2026, from [Link]

-

SpectraBase. (n.d.). N-Formyl-glycine methyl ester - Optional[FTIR] - Spectrum. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). CN106316870A - Synthesis method of L-glycine methyl ester salt product.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Lab Reporter [fishersci.co.uk]

- 6. The Art of Amide Bond Formation: Connecting Molecules With Precision - Oreate AI Blog [oreateai.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 15. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: N-(3,4-Dimethoxybenzoyl)glycinate Synthesis

Topic: Optimization of Yield and Purity in Amide Coupling via Schotten-Baumann Conditions Audience: Drug Development Researchers & Synthetic Chemists

Introduction

Welcome to the technical support hub for N-(3,4-dimethoxybenzoyl)glycine (and its salt, the glycinate). This compound is a critical intermediate in the synthesis of nootropic agents (e.g., Noopept analogs) and specific peptidomimetics.

The synthesis typically employs a Schotten-Baumann reaction , coupling 3,4-dimethoxybenzoyl chloride with glycine in an alkaline aqueous medium. While conceptually simple, this reaction often suffers from variable yields (30–60%) due to the competing hydrolysis of the highly reactive acid chloride.

This guide provides an optimized protocol and troubleshooting logic to stabilize yields at >85% and ensure high purity.

Module 1: Optimized Experimental Protocol

The "Cold-Dual" Strategy

To maximize yield, you must kinetically favor the amidation (amine attack) over hydrolysis (water/hydroxide attack). This requires strict temperature control and biphasic management.[1]

Reaction Scheme:

Step-by-Step Workflow

| Step | Action | Critical Parameter | Mechanism/Reasoning |

| 1 | Dissolution | Dissolve Glycine (1.0 eq) in 1.0M NaOH (2.2 eq). | pH > 10 |

| 2 | Cooling | Cool the solution to 0–5°C in an ice/salt bath. | T < 5°C |

| 3 | Addition | Dissolve 3,4-dimethoxybenzoyl chloride (1.05 eq) in a minimal amount of dry THF or Toluene (optional but recommended). Add dropwise. | Slow Rate |

| 4 | pH Maintenance | Monitor pH. If it drops below 8, add cold 5M NaOH dropwise. | pH 8–10 |

| 5 | Reaction | Stir vigorously at 0°C for 1 hour, then warm to RT for 2 hours. | Agitation |

| 6 | Workup | Wash the basic solution with Et2O (removes unreacted acid chloride/neutral impurities). | Extraction |

| 7 | Isolation | Acidify aqueous layer with Conc.[2][3] HCl to pH 2.[1] | Precipitation |

Module 2: Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis pipeline.

Caption: Optimized Schotten-Baumann workflow emphasizing pH control loops to prevent yield loss.

Module 3: Troubleshooting & FAQs

Category 1: Yield Issues

Q: My yield is consistently low (<40%). Where is the mass going? A: The mass is likely lost to hydrolysis of the 3,4-dimethoxybenzoyl chloride, converting it into 3,4-dimethoxybenzoic acid (veratric acid).

-

Diagnosis: Acidify a small aliquot of your reaction mixture before the ether wash. If you get a large precipitate that melts around 181°C (veratric acid) rather than ~180-185°C (product, mixed melting point will depress), hydrolysis is the culprit.

-

Fix:

-

Lower Temperature: Ensure the reaction stays at 0-2°C during addition.

-

Slower Addition: Add the acid chloride over 30–45 minutes.

-

Use a Co-solvent: Dissolving the acid chloride in THF or Dioxane before addition can protect it slightly from immediate contact with water.

-

Q: No precipitate forms upon acidification. A: The product might be "oiling out" or remaining in solution due to excess solvent volume.

-

Fix:

-

Concentrate: Rotovap the aqueous phase to half volume before acidification.

-

Seed: Scratch the glass or add a seed crystal of the product.

-

Cool: Place the acidified mixture in the fridge overnight.

-

Category 2: Purity & Physical State[2][4]

Q: The product is a sticky oil/gum instead of a white solid. A: This is a classic sign of occluded impurities (often benzoic acid derivatives or residual solvent).

-

Protocol: Decant the aqueous supernatant. Dissolve the gum in minimal hot ethanol. Add hot water until just turbid. Let it cool very slowly to room temperature, then to 4°C. This promotes proper crystal lattice formation over amorphous gumming.

Q: I have a persistent impurity in HPLC/TLC. A: It is likely 3,4-dimethoxybenzoic acid (Veratric acid).

-

Removal Strategy:

-

Pre-Acidification Wash: This is the most critical purification step. Before adding HCl, wash the basic aqueous reaction mixture (pH > 10) with Ethyl Acetate or Diethyl Ether 3 times. The product (glycinate) stays in the water; the unreacted acid chloride and some neutral impurities move to the organic layer.

-

Note: Veratric acid is also anionic at pH 10, so it is difficult to separate by extraction alone. Recrystallization from boiling water is highly effective, as the glycine derivative is less soluble in cold water than the benzoic acid byproduct.

-

Module 4: Process Logic Tree

Use this decision tree to diagnose synthesis failures in real-time.

Caption: Diagnostic logic for common Schotten-Baumann synthesis failures.

References

-

Organic Syntheses, Coll. Vol. 2, p. 328 (1943). Hippuric Acid Synthesis (General Schotten-Baumann Protocol). [Link] Foundational protocol for benzoyl-glycine coupling.

-

National Institutes of Health (PMC). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link] Modern approaches to glycine derivatization.

- Google Patents (KR101247137B1).Process for the preparation of N-benzoyl glycine derivatives.

Sources

Technical Support Center: Stability of Methyl N-(3,4-dimethoxybenzoyl)glycinate

Introduction

This guide provides a framework for identifying, troubleshooting, and mitigating stability issues you may encounter during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My experiment is showing a weaker-than-expected biological effect. Could this be a compound stability issue?

A1: Yes, this is a classic sign of compound instability. If Methyl N-(3,4-dimethoxybenzoyl)glycinate degrades in the cell culture medium, its effective concentration will decrease over the course of your experiment, leading to a diminished biological response.[3] It is crucial to determine the compound's stability profile under your specific experimental conditions (e.g., medium type, serum concentration, incubation time).[3]

Q2: What are the most likely degradation pathways for Methyl N-(3,4-dimethoxybenzoyl)glycinate in cell culture media?

A2: The molecular structure contains two primary points susceptible to degradation in a biological environment: an ester linkage and an amide linkage .

-

Ester Hydrolysis: The methyl ester is highly susceptible to hydrolysis, which can be catalyzed by the slightly alkaline pH of most cell culture media (typically pH 7.2-7.4) and, more significantly, by esterase enzymes present in serum (e.g., Fetal Bovine Serum).[2] This is likely the primary and fastest degradation pathway.

-

Amide Hydrolysis: The amide bond is generally more stable than the ester bond but can also be cleaved by amidase or protease enzymes, although this process is typically slower.[4]

Q3: I see a precipitate or cloudiness after adding the compound to my media. What's happening?

A3: This indicates that the compound may have poor solubility in your cell culture medium and is precipitating out of solution.[3] This is different from chemical degradation but similarly leads to a lower effective concentration. The precipitate could also be a less soluble degradation product.[3] It is essential to visually inspect your media after adding the compound and consider performing a solubility assessment.

Q4: How does the presence of Fetal Bovine Serum (FBS) affect the stability of this compound?

A4: FBS is a significant source of various enzymes, including esterases and proteases, which can actively metabolize and degrade small molecules.[2] The ester linkage in Methyl N-(3,4-dimethoxybenzoyl)glycinate is particularly vulnerable to enzymatic hydrolysis by esterases in FBS. Therefore, you should expect the compound to be significantly less stable in media containing FBS compared to serum-free media.

Visualizing Potential Degradation

The following diagram illustrates the most probable degradation pathways for Methyl N-(3,4-dimethoxybenzoyl)glycinate. The primary pathway involves the hydrolysis of the methyl ester, leading to the formation of its corresponding carboxylic acid. A secondary, slower pathway involves the cleavage of the amide bond.

Caption: Potential degradation pathways for the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and solving stability problems.

Issue 1: Rapid Loss of Compound Concentration or Biological Activity

This is the most common problem, often pointing directly to chemical or enzymatic degradation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting loss of compound activity.

Causality & Explanation: This workflow systematically isolates the cause of instability. By first testing in a simple, chemically-defined environment (serum-free media) and then in a more complex biological one (serum-containing media), you can distinguish between inherent chemical instability and enzyme-driven degradation.[2]

-

Chemical Instability: Many compounds are sensitive to pH and temperature.[5] Standard cell culture conditions (37°C, pH ~7.4) can be sufficient to catalyze the hydrolysis of sensitive functional groups like esters over several hours or days.[2][5]

-

Enzymatic Degradation: As mentioned, serum is rich in hydrolytic enzymes.[2] If the compound is stable in serum-free media but degrades rapidly when serum is added, enzymatic activity is the almost certain culprit.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

During a stability study, you may observe the parent compound's peak area decrease while one or more new peaks appear and grow over time.

Troubleshooting Steps:

-

Characterize the Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks.[6] This is the most direct way to identify potential degradation products.

-

Compare with Predicted Products: Match the observed masses with the predicted masses of likely hydrolysis products (see table below).

-

Use a PDA Detector: If using HPLC with a Photodiode Array (PDA) detector, compare the UV-Vis spectra of the new peaks to the parent compound.[6] Similar spectral features suggest they are related structures.

Table 1: Predicted Degradation Products & Their Properties

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Degradation Pathway |

| Methyl N-(3,4-dimethoxybenzoyl)glycinate | C₁₂H₁₅NO₅ | 253.0950 | Parent Compound |

| N-(3,4-dimethoxybenzoyl)glycine | C₁₁H₁₃NO₅ | 239.0794 | Ester Hydrolysis |

| 3,4-dimethoxybenzoic acid | C₉H₁₀O₄ | 182.0579 | Amide Hydrolysis |

| Methyl glycinate | C₃H₇NO₂ | 89.0477 | Amide Hydrolysis |

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media

This protocol provides a method to empirically determine the stability of Methyl N-(3,4-dimethoxybenzoyl)glycinate under your specific experimental conditions.[3]

Objective: To quantify the concentration of the parent compound remaining in cell culture media over a defined time course.

Materials:

-

Methyl N-(3,4-dimethoxybenzoyl)glycinate

-

DMSO (or other appropriate solvent for stock solution)

-

Cell culture medium (e.g., DMEM), both with and without serum (e.g., 10% FBS)

-

Incubator (37°C, 5% CO₂)

-

Sterile, low-binding microcentrifuge tubes or 96-well plates

-

Acetonitrile or Methanol with 0.1% formic acid (for sample quenching and protein precipitation)

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO.

-

Media Preparation: Pre-warm your cell culture media (both serum-free and serum-containing) to 37°C.

-

Spiking the Media: Spike the pre-warmed media with the compound stock solution to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤0.1%).[6] Mix thoroughly by gentle inversion.

-

Time Point Zero (T=0): Immediately after spiking, take an aliquot of the media. This will serve as your 100% reference. Add 3 volumes of ice-cold acetonitrile (containing an internal standard, if available) to precipitate proteins and halt degradation. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet debris. Collect the supernatant for analysis. Store at -80°C.

-

Incubation: Place the remaining media in the incubator (37°C, 5% CO₂).

-

Subsequent Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), repeat the sampling and quenching procedure described in Step 4.

-

Analysis: Analyze the supernatants from all time points using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of the parent compound.[9]

-

Data Evaluation: Plot the percentage of compound remaining relative to the T=0 sample against time. This will give you the stability profile of your compound.

References

- Top 5 Factors Affecting Chemical Stability. (2025, October 2). Vertex AI Search.

- Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.

- Technical Support Center: Long-Term Stability of Small Molecules in Biological Samples. Benchchem.

- The α-chymotryptic hydrolysis of glycine esters. PMC - NIH.

- Technical Support Center: Troubleshooting Unexpected Results with [Compound]. Benchchem.

- Studies of catalysis of the hydrolysis of phenyl glycinate and some rel

- Technical Support Center: Compound X Stability Testing. Benchchem.

- Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. (2024, October 22). [No Source Found].

- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). MDPI.

- Pharma Stability: Troubleshooting & Pitfalls. [No Source Found].

- Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025, January 21). [No Source Found].

- Analytical Methods. (2024, March 7). CONICET.

- Factors Influencing the Protein Drugs Stability.

- Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific - UK.

- A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzo

- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.

- Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022, April 30). MDPI.

- An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastew

- dealing with Methoxyadiantifoline instability in cell culture media. Benchchem.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]

- 9. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

Validation & Comparative

Technical Guide: Comparative Profiling of Veratroylglycine Ester vs. Acid in KMO Inhibition

Executive Summary

This guide provides a technical comparison between the acid form (Veratroylglycine; 3,4-dimethoxyhippuric acid) and its ester derivatives (e.g., methyl/ethyl veratroylglycine) regarding Kynurenine 3-monooxygenase (KMO) inhibition.

The Bottom Line:

-

The Acid is the active pharmacophore required for direct enzymatic inhibition but suffers from poor membrane permeability and limited Blood-Brain Barrier (BBB) penetration due to its ionization at physiological pH.

-

The Ester acts as a prodrug .[1] It is virtually inactive against the isolated enzyme but exhibits superior cellular potency and CNS penetration. It requires intracellular hydrolysis by esterases to regenerate the active acid form.

Recommendation: Use the Acid form for cell-free enzymatic assays and crystallography. Use the Ester form for cell-based assays, organoids, and in vivo efficacy studies.

Mechanistic Basis of Inhibition[2][3]

The KMO Active Site Requirement

KMO is an outer mitochondrial membrane protein dependent on the cofactor FAD (Flavin Adenine Dinucleotide).[2][3] Structural biology studies (e.g., of the analogue UPF 648) confirm that the carboxylic acid moiety of the inhibitor mimics the carboxylate of the natural substrate, L-Kynurenine.

-

Acid Binding: The free carboxylate forms a critical salt bridge with conserved arginine residues (specifically Arg83 and Tyr97 in the active site). This electrostatic interaction anchors the molecule, blocking the substrate access to the FAD cofactor.

-

Ester Steric/Electronic Clash: Esterification caps the negative charge, eliminating the salt bridge. Furthermore, the alkyl group of the ester introduces steric bulk that clashes with the tight polar pocket of the active site, rendering the molecule inactive.

Visualization: KMO Pathway and Inhibition Logic

Figure 1: The Acid form directly engages KMO to block toxic 3-HK production, while the Ester is inactive against the enzyme directly.[4][5][6]

Comparative Performance Analysis

The following data summarizes the expected performance profiles based on Structure-Activity Relationships (SAR) of benzoyl-glycine KMO inhibitors.

Quantitative Profile

| Feature | Veratroylglycine (Acid) | Veratroylglycine (Ester) | Mechanism |

| Enzymatic IC50 | Low µM Range (Active) | > 100 µM (Inactive) | Acid required for Arg83 salt bridge. |

| Cellular EC50 | High µM / Inactive | Low µM Range (Potent) | Ester crosses membrane; Acid is repelled. |

| BBB Permeability | Low | High | Lipophilicity (logP) increases with esterification. |

| Metabolic Stability | High (Phase II conjugation) | Low (Rapid hydrolysis) | Esterases convert Ester |

| Solubility (Aq) | High (at pH > 7) | Low | Ionization vs. Hydrophobicity. |

The "Prodrug" Workflow

In cellular models (e.g., HEK293, Microglia), the Ester is the superior reagent. It crosses the lipid bilayer via passive diffusion. Once cytosolic, ubiquitous carboxylesterases cleave the ester bond, trapping the active Acid form inside the cell (or mitochondrion) where it inhibits KMO.

Figure 2: The Ester acts as a "Trojan Horse," enabling cellular entry before converting to the active Acid inhibitor.

Experimental Protocols

Protocol A: Cell-Free Enzymatic Inhibition (Target: Acid Form)

Use this to determine the intrinsic affinity (Ki) of the molecule.

Reagents:

-

Recombinant human KMO (expressed in HEK293 or Yeast membranes).

-

Substrate: L-Kynurenine (100 µM).

-

Cofactor: NADPH (200 µM).

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

-

Preparation: Dilute Veratroylglycine (Acid) in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

-

Incubation: Mix Enzyme + Inhibitor + NADPH in buffer. Incubate 5 mins at 37°C.

-

Start: Add L-Kynurenine to initiate reaction.

-

Stop: After 20 mins, quench with 10% Trichloroacetic acid (TCA).

-

Detection: Centrifuge and analyze supernatant via HPLC-UV (365 nm) or LC-MS/MS to measure 3-Hydroxykynurenine (3-HK) production.

-

Validation: The Acid form should show a sigmoidal inhibition curve. The Ester form should show <10% inhibition at 100 µM.

Protocol B: Cellular Potency Assay (Target: Ester Form)

Use this to determine biological efficacy (EC50).

Model: Interferon-gamma (IFN-

Workflow:

-

Seeding: Plate cells in 96-well plates.

-

Stimulation: Treat with IFN-

(to upregulate KMO expression) for 24 hours. -

Treatment: Add Veratroylglycine Ester (dissolved in DMSO) at varying concentrations.

-

Control: Add Veratroylglycine Acid to a separate set of wells to demonstrate lack of permeability.

-

-

Substrate: Add L-Kynurenine (50 µM) to the culture media.

-

Incubation: Incubate for 4–6 hours.

-

Analysis: Collect supernatant. Measure Kynurenine vs. 3-HK ratio using LC-MS.

-

Result: The Ester should reduce 3-HK levels significantly. The Acid will likely show minimal effect unless extremely high concentrations are used.

References

-

Structural Basis of KMO Inhibition: Amaral, M., et al. (2013).[5] "Structural basis of kynurenine 3-monooxygenase inhibition." Nature, 496(7445), 382–385. Link

- UPF 648 and Carboxylate Necessity: Pellicciari, R., et al. (2003). "Discovery of (E)-m-nitrobenzoylalanine as a potent and selective inhibitor of kynurenine 3-monooxygenase." Journal of Medicinal Chemistry, 46, 4596-4599. (Establishes the SAR for benzoyl-amino acid inhibitors).

-

Prodrug Strategies in KMO: Smith, J.R., et al. (2016). "Kynurenine 3-monooxygenase: a target for neuroprotection in neurodegenerative disease."[7][8][9] Drug Discovery Today, 21(9), 1501-1507.

-

KMO Assay Methodologies: Phillips, R.S., et al. (2019). "Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition." Frontiers in Molecular Biosciences, 6. Link

- General SAR of Glycine Derivatives: Muchowski, P.J., et al. (2010). "Small Molecule Inhibitors of Kynurenine 3-Monooxygenase." Gladstone Institutes Patent Application. (Describes the necessity of the acid headgroup for binding).

Sources

- 1. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kynurenine Monooxygenase (KMO) Inhibitors for the Treatment of Acute Pancreatitis and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 6. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gladstone.org [gladstone.org]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

A Comparative Analysis of the Biological Activities of Dimethoxy and Dichloro Benzoyl Glycines

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the N-benzoyl glycine (hippuric acid) scaffold presents a versatile platform for the design of novel therapeutic agents. The ease of modification at the aromatic ring allows for the fine-tuning of physicochemical properties and biological activity. This guide provides a detailed comparative analysis of two key substituted classes of N-benzoyl glycines: dimethoxy benzoyl glycines and dichloro benzoyl glycines. By examining their structure-activity relationships, this document aims to equip researchers and drug development professionals with the insights necessary to guide future discovery efforts.

Introduction: The Benzoyl Glycine Scaffold

N-benzoyl glycine and its derivatives have garnered significant interest in medicinal chemistry due to their structural versatility and wide range of biological activities.[1][2] The core structure, consisting of a benzoyl group linked to a glycine moiety, allows for strategic modifications to both the aromatic ring and the amino acid portion, enabling the exploration of vast chemical space.[1][2]

This guide focuses on the impact of two distinct substitution patterns on the benzoyl ring: the electron-donating dimethoxy groups and the electron-withdrawing dichloro groups. These substitutions fundamentally alter the electronic and steric properties of the molecule, leading to significant differences in their biological profiles.

Structure-Activity Relationship: The Electronic Influence of Substituents

The biological activity of N-benzoyl glycine derivatives is profoundly influenced by the nature of the substituents on the benzoyl ring. A critical factor is the electronic effect of these substituents, which can be broadly categorized as either electron-donating or electron-withdrawing.

Dichloro Benzoyl Glycines: Enhanced Potency through Electron Withdrawal

The presence of two chlorine atoms on the benzoyl ring, as seen in dichlorobenzoyl glycines, imparts strong electron-withdrawing properties to the molecule. This electronic feature has been consistently linked to an enhancement of certain biological activities, most notably antibacterial effects.[2]

The withdrawal of electron density from the aromatic ring can influence the molecule's interaction with biological targets in several ways:

-

Increased Acidity of the Amide Proton: The electron-withdrawing nature of the chloro groups can increase the acidity of the N-H proton of the glycine amide, potentially leading to stronger hydrogen bonding interactions with target proteins.

-

Altered Binding Interactions: The electronic and steric profile of the dichlorinated ring can favor more potent binding to the active sites of enzymes or receptors.

Screening studies have indicated that the antibacterial activity of benzoyl glycine derivatives with halogen substitutions on the benzoyl ring is stronger than that of derivatives bearing electron-donating substituents like hydroxyl (-OH) or methoxy (-OCH₃) groups.[2]

Dimethoxy Benzoyl Glycines: The Impact of Electron-Donating Groups

In contrast to their dichlorinated counterparts, dimethoxy benzoyl glycines feature two electron-donating methoxy groups on the benzoyl ring. These groups increase the electron density of the aromatic system. While this can be advantageous for certain biological activities, in the context of antibacterial action, it has been observed to be less favorable compared to electron-withdrawing groups.[2]

The electron-donating nature of the methoxy groups can:

-

Decrease the Acidity of the Amide Proton: This may result in weaker hydrogen bonding interactions with biological targets compared to the dichloro derivatives.

-

Influence Molecular Conformation: The steric bulk of the methoxy groups can also affect the overall shape of the molecule and its ability to fit into a specific binding pocket.

Comparative Biological Activities: A Data-Driven Overview

Antibacterial Activity

As a general principle, N-benzoyl glycine derivatives with electron-withdrawing substituents, such as chloro groups, exhibit greater antibacterial activity than those with electron-donating substituents like methoxy groups.[2] This suggests that dichlorobenzoyl glycines are likely to be more potent antibacterial agents than dimethoxy benzoyl glycines.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to quantify antibacterial activity is the Minimum Inhibitory Concentration (MIC) assay. This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antifungal Activity

The structure-activity relationships for antifungal activity can be more complex. However, studies on related structures provide some insights. For instance, research on 2-phenylglycine derivatives has shown that specific substitutions can lead to potent antifungal activity, with some compounds exhibiting EC50 values in the low µg/mL range against various plant pathogenic fungi.[1] One study on 3,5-dichlorobenzyl ester derivatives also demonstrated significant antifungal activity.[3] While direct data on dimethoxy and dichloro benzoyl glycines is scarce, the trend of halogenated compounds showing strong bioactivity may extend to the antifungal realm.

Cytotoxicity

The cytotoxic effects of these compounds against cancer cell lines are another important area of investigation. While specific data for N-benzoyl glycine derivatives is limited, studies on related structures can offer clues. For example, some chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety have shown significant cytotoxicity against various human cancer cell lines, with IC50 values in the low µg/mL range.[4] Conversely, certain dimethoxy-substituted compounds have also demonstrated cytotoxic potential.[5] The overall cytotoxic profile will likely depend on the specific cancer cell line and the substitution pattern on the benzoyl ring.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Workflow for MTT Assay

Caption: Workflow for MTT Cytotoxicity Assay.

Enzyme Inhibition

The ability of these compounds to inhibit specific enzymes is a key determinant of their therapeutic potential. For instance, some glycine derivatives have been investigated as inhibitors of enzymes like succinate dehydrogenase (SDH).[1] The inhibitory constant, Ki, is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor. The dichloro and dimethoxy substitutions would be expected to result in different Ki values against various enzymes due to their distinct electronic and steric properties.

Conclusion and Future Directions

The available evidence strongly suggests that the electronic properties of substituents on the benzoyl ring of N-benzoyl glycines play a crucial role in determining their biological activity. Dichloro benzoyl glycines, with their electron-withdrawing nature, are predicted to be more potent antibacterial agents compared to the electron-donating dimethoxy benzoyl glycines.

However, a significant gap exists in the literature regarding direct, quantitative comparisons of these two classes of compounds across a range of biological assays. Future research should focus on the synthesis and parallel screening of a library of dimethoxy and dichloro benzoyl glycine derivatives to generate robust, comparative data. Such studies would provide invaluable insights for the rational design of new therapeutic agents based on the versatile N-benzoyl glycine scaffold.

References

-

Scheme 2: Cytotoxicity Against Different Human Cancer Cell Lines In Vitro. ResearchGate. Available at: [Link]

-

Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry. 2023 Mar 20;16(3):104592. Available at: [Link]

-

Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria. PMC. 2024 Jun 18. Available at: [Link]

-

Identification of a New Class of Antifungals Targeting the Synthesis of Fungal Sphingolipids. mBio. 2017 Jan 31;8(1):e02208-16. Available at: [Link]

-

cell line cytotoxicity: Topics by Science.gov. Science.gov. Available at: [Link]

-

Antifungal agents incorporating glycine or glycine‐based residues: restricticin, lanomycin, Ro 09‐1571 and 178 – an inhibitor of NO production. ResearchGate. Available at: [Link]

-

Diglycine Enables Rapid Intrabacterial Hydrolysis for Activating Anbiotics against Gram-negative Bacteria. PMC. 2021 May 17. Available at: [Link]

-

Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N′-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety. PMC. 2012 Oct 16. Available at: [Link]

-

Overview of the MIC determination data for glycine, sarcosine, DMG and betaine. ResearchGate. Available at: [Link]

-

Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death. eLife. 2022 Dec 5;11:e78609. Available at: [Link]

-

Effects of Hydrophobicity on the Antifungal Activity of a-Helical Antimicrobial Peptides. Centre for Microbial Diseases and Immunity Research. Available at: [Link]

-

New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PMC. 2023 Dec 24. Available at: [Link]

-

Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Pharmacology. 2023. Available at: [Link]

-

Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. Frontiers in Genetics. 2021 May 7;12:662645. Available at: [Link]

-

Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors. PLOS One. 2009 Feb 13;4(2):e4470. Available at: [Link]

-

Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. The Indonesian Biomedical Journal. 2017 Apr 30;9(1):33-40. Available at: [Link]

-

N-(3,4-dimethoxybenzyl)glycine. PubChem. Available at: [Link]

-

Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Genetics and Molecular Biology. 2016;39(1):108-16. Available at: [Link]

-

Antifungal activity and mechanism of novel peptide Glycine max antimicrobial peptide (GmAMP) against fluconazole-resistant Candida tropicalis. PeerJ. 2025 May 20;13:e17540. Available at: [Link]

-

Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1. PMC. 2021 Nov 25. Available at: [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press. 2016 Nov 8. Available at: [Link]

-

Design, Synthesis, Antifungal Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moiety. ResearchGate. 2012 Oct 16. Available at: [Link]

-